Benzenecarboximidamide, 4-((3-((4-(1-(4-hydroxyphenyl)-1-methylethyl)phenoxy)methyl)phenyl)methoxy)-
Overview
Description
BIIL 260 is a synthetic organic compound known for its potent and long-acting anti-inflammatory properties. It is an orally active antagonist of the leukotriene B4 receptor, which plays a crucial role in inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of BIIL 260 involves multiple synthetic steps. The key steps include the formation of the core structure through a series of organic reactions, followed by functional group modifications to achieve the desired activity. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of BIIL 260 requires large-scale synthesis techniques. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize efficiency and minimize by-products. The final product is purified using techniques like crystallization, chromatography, and recrystallization to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
BIIL 260 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent systems .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BIIL 260 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a range of derivatives with different properties .
Scientific Research Applications
BIIL 260 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study leukotriene B4 receptor antagonism and its effects on inflammatory pathways.
Biology: Employed in research to understand the role of leukotriene B4 in cellular signaling and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations
Mechanism of Action
BIIL 260 exerts its effects by binding to the leukotriene B4 receptor on the surface of neutrophils. This binding is saturable, reversible, and competitive, with high affinity (Ki value of 1.7 nM). By blocking the leukotriene B4 receptor, BIIL 260 inhibits the release of intracellular calcium ions, which are crucial for the activation of inflammatory responses. This results in reduced inflammation and alleviation of symptoms associated with inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
BIIL 284: The prodrug of BIIL 260, which is metabolized in the body to produce the active compound.
BIIL 315: Another active metabolite of BIIL 284, known for its anti-inflammatory properties.
Leukotriene B4 receptor antagonists: Other compounds that target the same receptor, such as zafirlukast and montelukast .
Uniqueness
BIIL 260 is unique due to its high affinity for the leukotriene B4 receptor and its potent anti-inflammatory activity. Unlike other leukotriene B4 receptor antagonists, BIIL 260 has a long duration of action and is effective at very low concentrations. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
204974-93-6 |
---|---|
Molecular Formula |
C30H30N2O3 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide |
InChI |
InChI=1S/C30H30N2O3/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32/h3-18,33H,19-20H2,1-2H3,(H3,31,32) |
InChI Key |
MBLJFKQACMILLC-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N |
Appearance |
Solid powder |
204974-93-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIIL 260; BIIL260; BIIL-260. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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